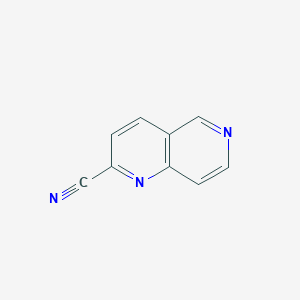

1,6-Naphthyridine-2-carbonitrile

Description

Properties

IUPAC Name |

1,6-naphthyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3/c10-5-8-2-1-7-6-11-4-3-9(7)12-8/h1-4,6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNYSDICQDNOOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=NC=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407837 | |

| Record name | 1,6-naphthyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852930-87-1 | |

| Record name | 1,6-naphthyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 1,6-Naphthyridine-2-carbonitrile

Physicochemical Profiling and Synthetic Utility of 1,6-Naphthyridine-2-carbonitrile: A Technical Guide

In modern drug discovery, diazanaphthalenes (naphthyridines) serve as critical bioisosteres for quinolines and isoquinolines. Among the six possible isomeric configurations, the 1,6-naphthyridine core is uniquely valuable due to the spatial distribution of its two nitrogen atoms across fused rings, which optimizes hydrogen-bond acceptor geometry for kinase hinge-binding regions.

When functionalized as This compound (CAS: 852930-87-1)[1], the structural dynamics of the molecule shift dramatically. The introduction of the carbonitrile (-CN) group at the C2 position imposes a severe electron-withdrawing vector across the pyridine sub-ring. As a Senior Application Scientist, it is crucial to understand that this is not merely a structural tag; the nitrile group fundamentally alters the electron density, pKa, and thermodynamic solubility of the entire scaffold, dictating its behavior in both synthetic workflows and biological assays.

Quantitative Physicochemical Profile

The baseline physicochemical properties of this compound define its developability profile. Below is a synthesized data matrix based on the core naphthyridine scaffold and the inductive contributions of the nitrile substituent[1][2].

| Physicochemical Property | Value / Estimate | Structural Causality |

| Molecular Formula | C₉H₅N₃ | Core bicyclic system + nitrile functional group. |

| Molecular Weight | 155.16 g/mol | Low molecular weight ensures high ligand efficiency (LE). |

| Topological Polar Surface Area (TPSA) | 49.6 Ų | Sum of naphthyridine Ns (25.8 Ų) and Nitrile (23.8 Ų). Optimal for passive membrane permeability. |

| Computed LogP (Lipophilicity) | ~1.4 | Driven by the aromatic planar core; balanced by the polar nitrogens. |

| pKa (N6 - Distal Nitrogen) | ~3.8 | Primary basic center. Reduced from typical aliphatic amines due to sp² hybridization. |

| pKa (N1 - Proximal Nitrogen) | < 1.0 | Drastically suppressed by the strong inductive (-I) and mesomeric (-M) effects of the adjacent C2-nitrile. |

| Hydrogen Bond Donors / Acceptors | 0 / 3 | Lacks donors; acts exclusively as a rigid H-bond acceptor network. |

Causality in Molecular Behavior

To leverage this molecule effectively, one must understand the why behind the data:

-

Basicity and Ionization: The parent 1,6-naphthyridine has a known pKa of approximately 3.78 at the N6 position[3]. However, the N1 nitrogen is structurally adjacent to the strongly electron-withdrawing carbonitrile group. This proximity pulls electron density away from N1, dropping its pKa to near zero. Consequently, at a physiological pH of 7.4, this compound exists entirely in its neutral, unionized state.

-

Solubility vs. Permeability: Because the molecule is neutral at pH 7.4 and possesses a rigid, planar bicyclic structure, it exhibits highly efficient

stacking in the solid state. This high crystal lattice energy acts as a thermodynamic sink, resulting in low aqueous solubility. However, this same neutrality and low TPSA (49.6 Ų) grant it exceptional passive membrane permeability, making it an ideal central nervous system (CNS) penetrant or intracellular target binder.

Fig 1: Structural causality of this compound's physicochemical properties.

Self-Validating Experimental Workflows

To accurately profile this compound in a laboratory setting, standard kinetic assays (like DMSO-spike solubility) will fail due to the molecule's propensity for supersaturation. The following self-validating protocols are required.

Protocol A: Thermodynamic Solubility Profiling (Shake-Flask UPLC-UV)

Why this method? Kinetic solubility overestimates the solubility of rigid planar molecules. A thermodynamic approach ensures the system reaches true equilibrium with the lowest-energy crystal lattice.

-

Equilibration: Add 5 mg of crystalline this compound to 1 mL of 50 mM Phosphate Buffer (pH 7.4). Agitate at 300 RPM at exactly 37°C for 48 hours. Causality: 48 hours is mandatory to allow any transient metastable polymorphs to precipitate into the most stable crystalline form.

-

Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at 37°C. Causality: Do not use filter membranes (e.g., PTFE or PVDF). The highly lipophilic nature of the compound will cause non-specific adsorption to the filter, artificially lowering the quantified concentration.

-

Quantification: Dilute the supernatant 1:10 in the UPLC mobile phase (e.g., 50:50 Water:Acetonitrile) and quantify via UV absorbance at 254 nm against a standard curve.

-

Self-Validation Step: Recover the residual solid pellet post-centrifugation and analyze it via X-Ray Powder Diffraction (XRPD). If the diffractogram deviates from the input API, a polymorphic transformation or hydrate formation has occurred, which invalidates the thermodynamic assumption for the original polymorph.

Protocol B: Potentiometric pKa Determination (Yasuda-Shedlovsky Extrapolation)

Why this method? Spectrophotometric pKa determination is unreliable here because protonation at N6 causes minimal chromophoric shift due to the distance from the highly conjugated C2-nitrile system.

-

Co-Solvent Preparation: Due to low aqueous solubility, prepare three titration solutions using varying ratios of Methanol/Water (e.g., 30%, 40%, and 50% MeOH).

-

Titration: Dissolve 1 mg of the compound in 10 mL of the co-solvent. Acidify to pH 2.0 with 0.1M HCl, then perform a potentiometric titration up to pH 10.0 using standardized 0.1M KOH under a nitrogen atmosphere.

-

Extrapolation: Plot the apparent pKa (psKa) values against the dielectric constant of the co-solvent mixtures. Extrapolate the linear regression to 0% co-solvent to determine the true aqueous pKa.

-

Self-Validation Step: Run a concurrent titration of a reference standard (e.g., Labetalol). Furthermore, the Yasuda-Shedlovsky extrapolation must yield an

. A lower

Synthetic Utility in Drug Development

Beyond its standalone properties, this compound is a highly versatile synthetic intermediate. The nitrile group acts as a linchpin for late-stage functionalization in medicinal chemistry[4].

-

Amide Coupling Precursors: Controlled hydrolysis of the nitrile yields 1,6-naphthyridine-2-carboxylic acid, a critical building block for synthesizing complex amides.

-

Bioisosteric Replacement: The nitrile can undergo a [2+3] cycloaddition with sodium azide to form a tetrazole. This creates a lipophilic, metabolically stable bioisostere of a carboxylic acid, which is highly prized in designing oral drugs.

-

Therapeutic Applications: Derivatives of this scaffold are heavily utilized in the synthesis of GIRK (G protein-gated inwardly rectifying potassium) channel blockers for the treatment of cardiac arrhythmias[5], as well as in the development of novel anti-infective and antineoplastic agents[6].

References

-

Molbase. "this compound Properties". Available at:[Link]

-

National Center for Biotechnology Information (PubChem). "1,6-Naphthyridine | C8H6N2 | CID 67488". Available at: [Link]

- Google Patents. "US11530213B2 - Naphthyridinone derivatives and their use in the treatment of arrhythmia".

-

MDPI. "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications". Available at:[Link]

Sources

- 1. C9H5N3_Molecular formula [molbase.com]

- 2. 1,6-Naphthyridine | C8H6N2 | CID 67488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. mdpi.com [mdpi.com]

- 5. US11530213B2 - Naphthyridinone derivatives and their use in the treatment of arrhythmia - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

1,6-Naphthyridine-2-carbonitrile molecular structure elucidation

An In-depth Technical Guide to the Molecular Structure Elucidation of 1,6-Naphthyridine-2-carbonitrile

Introduction: The Significance of the 1,6-Naphthyridine Core

The 1,6-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] Naphthyridines, as diazanaphthalenes, consist of two fused pyridine rings, with six possible isomers based on the nitrogen atom positions.[1][3] The 1,6-isomer, in particular, has been investigated for applications ranging from antiviral agents to catalysts.[2][3] The introduction of a carbonitrile (-C≡N) group at the 2-position creates this compound, a molecule with unique electronic properties and potential as a versatile synthetic intermediate.

The Analytical Triad: A Multi-Pronged Approach to Structure Confirmation

No single analytical technique is sufficient to definitively prove a molecular structure. Instead, we rely on a triad of spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—that provide orthogonal, complementary data. This multi-pronged approach creates a robust, self-validating framework where the results of each experiment corroborate the others.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[4] For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is essential for complete assignment.

NMR spectroscopy probes the magnetic properties of atomic nuclei, such as ¹H and ¹³C.[5] The chemical environment of each nucleus influences its resonance frequency, providing a unique "chemical shift" (δ) that acts as a fingerprint.[6] Coupling interactions between neighboring nuclei (spin-spin splitting) reveal connectivity information, allowing for the piecing together of the molecular structure.[7]

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~12-15 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 1-5 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

The ¹H NMR spectrum will provide the number of unique protons, their chemical environment, and their connectivity through spin-spin coupling. For the 1,6-naphthyridine core, we expect to see signals in the aromatic region (typically δ 7.0-9.5 ppm).[8] The electron-withdrawing nitrile group will deshield adjacent protons.

| Proton Assignment (Predicted) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H3 | 8.0 - 8.4 | d (doublet) | J ≈ 8.5 | Adjacent to H4. |

| H4 | 7.6 - 7.9 | d (doublet) | J ≈ 8.5 | Adjacent to H3. |

| H5 | 9.1 - 9.4 | s (singlet) | - | Isolated proton, deshielded by adjacent N6. |

| H7 | 8.8 - 9.2 | d (doublet) | J ≈ 6.0 | Adjacent to H8, deshielded by adjacent N6. |

| H8 | 7.8 - 8.2 | d (doublet) | J ≈ 6.0 | Adjacent to H7. |

Note: These are predicted values based on the parent 1,6-naphthyridine[8] and general substituent effects. Actual values may vary.

-

Sample Preparation: Use the same sample as for ¹H NMR.

-

Instrumentation: Acquire on the same NMR spectrometer.

-

Acquisition Parameters:

-

DEPT-135/90: Run DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.[5] DEPT-90 shows only CH signals, while DEPT-135 shows CH/CH₃ as positive signals and CH₂ as negative signals.

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. The nitrile carbon will have a characteristic shift, and the aromatic carbons will appear in a predictable range.

| Carbon Assignment (Predicted) | Expected Chemical Shift (δ, ppm) | DEPT-135 Signal | Rationale |

| C2 | 130 - 140 | Quaternary (No Signal) | Carbon attached to the nitrile group. |

| C3 | 125 - 135 | Positive (CH) | Aromatic CH. |

| C4 | 120 - 130 | Positive (CH) | Aromatic CH. |

| C4a | 145 - 155 | Quaternary (No Signal) | Bridgehead carbon. |

| C5 | 150 - 160 | Positive (CH) | Aromatic CH, adjacent to N6. |

| C7 | 148 - 158 | Positive (CH) | Aromatic CH, adjacent to N6. |

| C8 | 120 - 128 | Positive (CH) | Aromatic CH. |

| C8a | 140 - 150 | Quaternary (No Signal) | Bridgehead carbon. |

| C≡N | 115 - 120 | Quaternary (No Signal) | Nitrile carbon. |

Note: Predicted values are based on general ranges for N-heterocycles and nitriles.[5][6]

To definitively connect the protons and carbons, 2D NMR experiments are essential.[4][9][10]

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds).[10] We expect to see cross-peaks connecting H3-H4 and H7-H8, confirming the two distinct spin systems on the naphthyridine core.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to (¹J-coupling).[11] It allows for the unambiguous assignment of each CH pair (e.g., H3 to C3, H4 to C4, etc.).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the complete molecular skeleton. It shows correlations between protons and carbons over 2-3 bonds (²J and ³J-coupling).[11][12] Key expected correlations for this compound would include:

-

H3 correlating to C2, C4, and C4a. This is critical for placing H3 next to the C2-CN group.

-

H4 correlating to C2, C3, and C4a.

-

H5 correlating to C4, C4a, and C7. This confirms the position of the isolated H5 proton.

-

H7 correlating to C5, C8a, and C8.

-

Mass Spectrometry (MS): Determining the Molecular Formula

Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, corroborates the proposed structure.

MS measures the mass-to-charge ratio (m/z) of ionized molecules.[13] High-resolution mass spectrometry (HRMS) can determine the molecular mass with enough accuracy (to four or more decimal places) to predict the unique elemental composition, thereby confirming the molecular formula.

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

-

Acquisition Parameters:

-

Ionization Mode: Positive ion mode is typical for nitrogen-containing heterocycles, which are readily protonated.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

-

Data Analysis: Identify the peak corresponding to the protonated molecule, [M+H]⁺. Use the instrument's software to calculate the elemental composition based on the exact mass.

For this compound (C₉H₅N₃):

-

Monoisotopic Mass: 155.0483 Da

-

Expected [M+H]⁺: 156.0562 m/z

Finding a peak at m/z 156.0562 (within a ~5 ppm mass accuracy window) in the HRMS spectrum provides strong evidence for the molecular formula C₉H₅N₃.

Electron Ionization (EI) or Collision-Induced Dissociation (CID) can be used to fragment the molecule. The fragmentation pattern provides a structural fingerprint.[14][15][16]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups.

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds (e.g., stretching, bending).[17] The presence of a peak at a characteristic wavenumber indicates the presence of a specific functional group.

-

Sample Preparation: Place a small amount of the solid compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

The most crucial peak for confirming the structure of this compound is the nitrile stretch.

| Vibration | Expected Wavenumber (cm⁻¹) | Intensity/Shape | Significance |

| C≡N Stretch | 2220 - 2240 | Strong, Sharp | Confirms presence of the nitrile group. Conjugation with the aromatic ring lowers the frequency slightly from saturated nitriles. [18] |

| C-H Aromatic Stretch | 3000 - 3100 | Medium-Weak | Confirms aromatic C-H bonds. |

| C=C / C=N Aromatic Stretch | 1400 - 1650 | Multiple, Medium-Strong | Fingerprint region for the naphthyridine core.[19] |

The unambiguous presence of a strong, sharp peak around 2230 cm⁻¹ is definitive evidence for the nitrile functional group, a key structural feature.[18]

The Gold Standard: Single-Crystal X-ray Crystallography

While the combination of NMR, MS, and IR provides overwhelming evidence, the absolute, incontrovertible proof of structure is obtained from single-crystal X-ray crystallography.[20][21] This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through it. If a suitable single crystal of the compound can be grown, this method will confirm the connectivity, isomeric form, and stereochemistry without ambiguity.

Computational Synergy: Quantum Chemical Calculations

Modern computational chemistry offers powerful tools to support experimental findings. Using Density Functional Theory (DFT), it is possible to predict the NMR chemical shifts for a proposed structure.[22][23][24] If the calculated ¹H and ¹³C NMR spectra closely match the experimental data, it provides a high level of confidence in the structural assignment.[25][26] This synergy between experimental data and theoretical prediction represents the cutting edge of structure elucidation.

Integrated Elucidation Workflow: A Self-Validating System

The power of this multi-technique approach lies in its self-validating nature.

-

HRMS provides the molecular formula (C₉H₅N₃).

-

¹³C NMR must show 9 distinct carbon signals, consistent with this formula.

-

IR Spectroscopy must show a strong C≡N stretch, confirming the nitrile functional group implied by the formula.

-

¹H NMR must show 5 protons, and the integration must sum to 5.

-

2D NMR (COSY, HSQC, HMBC) must build a connectivity map that exactly matches the proposed this compound structure and rules out all other isomers.

When the data from each of these independent analyses converge on a single, consistent structure, the elucidation can be considered complete and trustworthy.

References

- Silva, A. M. S., & Silva, V. L. M. (2018). Advanced NMR techniques for structural characterization of heterocyclic structures. Reference Module in Chemistry, Molecular Sciences and Chemical Engineering.

- Kaur, M., et al. (2025). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs. Chemical Review and Letters, 8, 1069-1079.

-

Santhosh, C., & Mishra, A. K. (2002). Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(8), 1535-1543. Available from: [Link]

-

Esteves, A. P. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]

-

Halbert, E. J., Goldsack, R. J., & Wilson, J. G. (1973). Mass spectra of nitrogen heterocycles. II. Pyridyl Schiff bases. Australian Journal of Chemistry, 26(5), 1031-1041. Available from: [Link]

-

Santana, M. A., et al. (2003). Spectroscopic and theoretical studies of derivatives of 1,6- and 1,7-naphthyridines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(6), 1349-1358. Available from: [Link]

-

Halbert, E. J., Goldsack, R. J., & Wilson, J. G. (1973). Mass spectra of nitrogen heterocycles. II. Pyridyl Schiff bases. ConnectSci. Available from: [Link]

-

Krasavin, M., et al. (2023). Synthesis of Novel Benzo[b][4][27]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1662. Available from: [Link]

- Salem, M. A. I., et al. (2013). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry, 3(4), 93-100.

-

Scribd. (n.d.). 2D NMR Spectros. Available from: [Link]

-

Arkat USA. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. Available from: [Link]

-

Takhistov, V. V., et al. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data. Available from: [Link]

-

Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Available from: [Link]

-

Li, J., et al. (2024). Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning. Journal of Chemical Theory and Computation. Available from: [Link]

-

Nagananda, G. S. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube. Available from: [Link]

-

ResearchGate. (n.d.). 1,6- and 1,7-naphthyridines III . 13 C-NMR analysis of some hydroxy derivatives. Available from: [Link]

-

Lodewyk, M. W., et al. (2012). Using quantum chemistry to estimate chemical shifts in biomolecules. PMC. Available from: [Link]

-

Navarro-Vázquez, A., & Martin, G. E. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. Available from: [Link]

-

American Chemical Society. (2021, January 18). 1,6-Naphthyridine. Available from: [Link]

-

Arhangelskis, M., et al. (2018). Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns. PMC. Available from: [Link]

-

Quiroga, J., & Abonia, R. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(23), 7292. Available from: [Link]

-

Zhang, H., et al. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. Available from: [Link]

-

Li, J., et al. (2023). Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning. arXiv.org. Available from: [Link]

-

Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available from: [Link]

-

Rusakov, Y. Y., & Krivdin, L. B. (2022). Quantum Chemical Approaches to the Calculation of NMR Parameters: From Fundamentals to Recent Advances. Molecules, 27(9), 2954. Available from: [Link]

-

Murray, J. S. (n.d.). SYNTHESES AND SPECTRA OF NAPHTHYRIDINES. Library and Archives Canada. Available from: [Link]

-

Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. Available from: [Link]

-

NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift. Available from: [Link]

- Al-Okbi, S. Y., et al. (2021). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Applied Spectroscopy Reviews, 56(9), 719-741.

-

ResearchGate. (n.d.). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Available from: [Link]

-

ResearchGate. (n.d.). The representative of FTIR spectrum of the nitrile-functionalized of 3.Br benzimidazolium salt. Available from: [Link]

- Singh, S., et al. (2020). FTIR INTERPRETATION OF DRUGS. Research Journal of Pharmaceutical Dosage Forms and Technology, 12(3), 203-209.

-

Li, Y., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. PMC. Available from: [Link]

-

Sharma, A., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. Available from: [Link]

-

ResearchGate. (n.d.). 2-Amino-6-(naphthalen-1-yl)-4-phenylpyridine-3-carbonitrile. Available from: [Link]

Sources

- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. acs.org [acs.org]

- 4. researchgate.net [researchgate.net]

- 5. bhu.ac.in [bhu.ac.in]

- 6. scribd.com [scribd.com]

- 7. youtube.com [youtube.com]

- 8. 1,6-NAPHTHYRIDINE(253-72-5) 13C NMR spectrum [chemicalbook.com]

- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 10. youtube.com [youtube.com]

- 11. scribd.com [scribd.com]

- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 13. arkat-usa.org [arkat-usa.org]

- 14. connectsci.au [connectsci.au]

- 15. connectsci.au [connectsci.au]

- 16. pubs.aip.org [pubs.aip.org]

- 17. rjpn.org [rjpn.org]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. chemrevlett.com [chemrevlett.com]

- 20. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 22. Using quantum chemistry to estimate chemical shifts in biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. escholarship.org [escholarship.org]

- 26. [2306.08269] Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning [arxiv.org]

- 27. Spectroscopic and theoretical studies of derivatives of 1,6- and 1,7-naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1,6-Naphthyridine-2-carbonitrile: A Technical Guide for Advanced Drug Discovery

Introduction: The Strategic Importance of the 1,6-Naphthyridine Core

The 1,6-naphthyridine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science, with its derivatives exhibiting a wide range of biological activities.[1][2] The introduction of a carbonitrile group at the 2-position creates a versatile synthetic handle and modulates the electronic properties of the core, making 1,6-Naphthyridine-2-carbonitrile a key intermediate for the development of novel therapeutics.[3][4] A comprehensive understanding of the spectroscopic signature of this core molecule is paramount for unambiguous identification, reaction monitoring, and the establishment of structure-activity relationships in drug development pipelines.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of directly published experimental data for the unsubstituted parent compound, this guide will leverage data from structurally related derivatives to provide a robust predictive framework for its characterization.[5][6]

Molecular Structure and Numbering

A clear understanding of the molecular structure and atom numbering is fundamental for the interpretation of spectroscopic data.

Caption: IUPAC numbering of the this compound core.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a non-polar solvent like CDCl₃ would exhibit distinct signals for the five aromatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the nitrile group.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |

| H-3 | 8.0 - 8.2 | d | ~8.5 | Downfield shift due to proximity to the electron-withdrawing nitrile group and deshielding by the N1 nitrogen. |

| H-4 | 7.6 - 7.8 | d | ~8.5 | Coupled to H-3. |

| H-5 | 9.1 - 9.3 | s | - | Highly deshielded proton adjacent to N6. |

| H-7 | 8.3 - 8.5 | d | ~6.0 | Deshielded by the adjacent N6. |

| H-8 | 7.7 - 7.9 | d | ~6.0 | Coupled to H-7. |

Predictions are based on the analysis of substituted 1,6-naphthyridine derivatives and general principles of NMR spectroscopy.[5]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the chemical environment of the nine unique carbon atoms in the molecule. The nitrile carbon will have a characteristic chemical shift in the 115-120 ppm range.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-2 | 140 - 145 | Attached to the electron-withdrawing nitrile group. |

| C-3 | 125 - 130 | Aromatic CH. |

| C-4 | 138 - 142 | Aromatic CH. |

| C-4a | 122 - 126 | Bridgehead carbon. |

| C-5 | 150 - 155 | Deshielded by adjacent N6. |

| C-7 | 135 - 140 | Aromatic CH, deshielded by N6. |

| C-8 | 120 - 125 | Aromatic CH. |

| C-8a | 155 - 160 | Bridgehead carbon between two nitrogens. |

| CN | 117 - 120 | Characteristic nitrile carbon shift. |

Predictions are based on data from substituted 1,6-naphthyridine derivatives and established carbon NMR chemical shift correlations.[5][6]

Experimental Protocol for NMR Data Acquisition

Caption: Standard workflow for acquiring ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For this compound, the most prominent feature will be the nitrile stretch.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| C≡N (Nitrile) | 2220 - 2240 | Strong, sharp | Characteristic stretching vibration of a conjugated nitrile.[5] |

| C=N (Aromatic) | 1600 - 1650 | Medium to strong | Stretching vibrations of the naphthyridine ring system. |

| C=C (Aromatic) | 1400 - 1600 | Medium to strong | Aromatic ring stretching vibrations. |

| C-H (Aromatic) | 3000 - 3100 | Medium to weak | Stretching vibrations of the aromatic C-H bonds. |

Experimental Protocol for IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background correction on the collected spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and structural fragments of a molecule.

Predicted Mass Spectrum

For this compound (Molecular Formula: C₉H₅N₃), the expected molecular weight is approximately 155.05 g/mol .

| m/z | Predicted Identity | Rationale |

| 155 | [M]⁺˙ | Molecular ion peak. |

| 128 | [M - HCN]⁺˙ | Loss of hydrogen cyanide from the naphthyridine ring, a common fragmentation pathway for N-heterocycles. |

| 102 | [M - HCN - C₂H₂]⁺˙ | Subsequent loss of acetylene from the [M - HCN]⁺˙ fragment. |

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Conclusion: A Predictive Framework for Spectroscopic Analysis

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. By leveraging data from structurally related analogs and fundamental spectroscopic principles, researchers can confidently approach the synthesis and characterization of this important heterocyclic core. The provided experimental protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. As new experimental data for this specific compound becomes available, this guide can serve as a valuable reference for comparison and validation.

References

- One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. (2025). Chemical Review and Letters.

- 1,6-Naphthyridin-2(1H)

- SYNTHESES AND SPECTRA OF NAPHTHYRIDINES. (1966). McGill University.

- (PDF) 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2025).

- Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics. (2002). PubMed.

- 1,6-Naphthyridin-7(6H)-ones: synthesis and optical properties. (2023). Organic & Biomolecular Chemistry (RSC Publishing).

- Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. (2024).

- 1,6-Naphthyridin-2(1H)

- Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. (2022). YouTube.

- Synthesis, Characterization And Biological Studies of 1,6-Naphthyridine Deriv

- 1,6- and 1,7-naphthyridines III . 13 C-NMR analysis of some hydroxy derivatives. (2025).

- Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra d

- The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry✰. (2008). Life Science Journal.

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024). MDPI.

- FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide.

- A Comparative Guide to the 1H and 13C NMR Spectral Analysis of 1,2,3-Trimethyl-4-nitrobenzene. (n.d.). Benchchem.

- MASS SPECTROMETRY: FRAGMENTATION P

Sources

Quantum chemical calculations for 1,6-Naphthyridine-2-carbonitrile

Topic: Quantum Chemical Calculations for 1,6-Naphthyridine-2-carbonitrile Content Type: Technical Whitepaper / Protocol Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Leads

Executive Summary: The Computational Pharmacophore

This compound represents a critical scaffold in modern medicinal chemistry, serving as a precursor for tyrosine kinase inhibitors, antiviral agents, and adenosine receptor antagonists. The fusion of the electron-deficient naphthyridine ring with a strongly electron-withdrawing nitrile group at the C2 position creates a unique electronic landscape.

This guide provides a standardized, high-fidelity computational protocol for characterizing this molecule. By leveraging Density Functional Theory (DFT), we aim to predict its reactivity, spectroscopic signatures, and binding potential. This protocol is designed to replace trial-and-error synthesis with predictive logic, reducing lead optimization time.

Part 1: Computational Methodology (The Core Protocol)

To ensure reproducibility and experimental correlation, the following computational workflow is mandated. This protocol balances computational cost with the accuracy required for publication-grade results.

1.1 Level of Theory Selection

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1]

-

Justification: While newer functionals (e.g., M06-2X) exist, B3LYP remains the industry standard for organic heterocycles, offering the most extensive benchmarking data for vibrational scaling and NMR shifts.

-

-

Basis Set: 6-311++G(d,p) .[2][3][4][5]

-

Justification: The split-valence triple-zeta quality is essential for the aromatic system. Crucially, the diffuse functions (++) are mandatory to correctly model the lone pair electrons on the N1, N6, and nitrile nitrogen atoms, which are prone to long-range electrostatic interactions.

-

-

Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

-

Solvents: Gas Phase (baseline), DMSO (NMR correlation), Water (biological simulation).

-

1.2 The Computational Workflow (Visualization)

The following diagram outlines the logical progression from structure generation to property extraction.

Figure 1: Standardized DFT workflow for this compound characterization.

Part 2: Structural & Electronic Properties

2.1 Geometry and Planarity

This compound is expected to be planar (

-

Critical Check: Verify the dihedral angle

is

2.2 Frontier Molecular Orbitals (FMO) Analysis

The reactivity of the molecule is governed by the Frontier Orbitals.

-

HOMO (Highest Occupied Molecular Orbital): Primarily localized on the naphthyridine rings (

-system). Acts as the electron donor. -

LUMO (Lowest Unoccupied Molecular Orbital): Localized over the nitrile group and the pyridine rings. The electron-withdrawing -CN group significantly stabilizes (lowers) the LUMO energy compared to unsubstituted naphthyridine, making the molecule a potent electrophile .

Representative Data (B3LYP/6-311++G(d,p) in Vacuum): Note: Values are predictive estimates based on structural analogs.

| Parameter | Estimated Value (eV) | Significance |

| HOMO Energy | -6.80 to -7.20 | Resistance to oxidation. |

| LUMO Energy | -2.80 to -3.20 | Susceptibility to nucleophilic attack. |

| Band Gap ( | ~4.0 eV | Indicates high chemical stability (Hard molecule). |

2.3 Molecular Electrostatic Potential (MEP)

The MEP map is the "visual guide" for drug docking.

-

Red Regions (Negative Potential): Concentrated over the N1, N6, and the Nitrile Nitrogen. These are the preferred sites for electrophilic attack or H-bond accepting (e.g., from a kinase hinge region).

-

Blue Regions (Positive Potential): Concentrated on the ring hydrogens, particularly H5 and H8. These sites repel cations and attract nucleophiles.

Part 3: Spectroscopic Profiling & Validation

To validate your calculations against experimental data, use the following scaling factors and methods.

3.1 Vibrational Spectroscopy (IR)

DFT overestimates vibrational frequencies due to the neglect of anharmonicity. You must apply a scaling factor.[3]

Key Diagnostic Peaks (Predicted):

- Stretching: ~2230–2250 cm⁻¹ (Strong intensity).

- Ring Stretching: ~1580–1600 cm⁻¹.

- Aromatic: >3000 cm⁻¹.

3.2 NMR Shift Prediction

-

Method: GIAO (Gauge-Independent Atomic Orbital).

-

Reference: TMS (Tetramethylsilane) calculated at the same level of theory.

-

Protocol:

-

Optimize Geometry in DMSO (PCM).

-

Run NMR calculation in DMSO (PCM).

- .

-

Part 4: Pharmacological Reactivity Descriptors

For drug development, raw orbital energies are insufficient. We calculate Global Reactivity Descriptors to predict toxicity and binding affinity.

4.1 The Reactivity Logic Flow

Figure 2: Derivation of Global Reactivity Descriptors from FMO energies.

4.2 Descriptor Definitions & Formulas

-

Chemical Hardness (

):-

Significance: this compound is a "hard" molecule, implying it prefers charge-controlled interactions (electrostatic) over orbital-controlled ones.

-

-

Electrophilicity Index (

):-

Significance: A high

value suggests the molecule is a strong electron acceptor. In a biological context, this correlates with the ability to form covalent bonds with nucleophilic protein residues (e.g., Cysteine thiol groups), potentially acting as a covalent inhibitor [2].

-

Part 5: Experimental Validation Protocol

To ensure the trustworthiness of this computational model, perform the following validation loop:

-

Synthesize the compound (e.g., via condensation of 4-aminopyridine derivatives).

-

Acquire FT-IR and

H-NMR (400 MHz, DMSO-d6) spectra. -

Compare:

-

If calculated IR peaks deviate >20 cm⁻¹ (after scaling), re-check the basis set (consider adding diffuse functions if not already present).

-

If NMR shifts deviate >0.5 ppm, check the solvent model or consider specific solute-solvent H-bonding explicitly.

-

References

-

Andersson, M. P., & Uvdal, P. (2005). New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-ζ basis set 6-311+G(d,p).[3][4] The Journal of Physical Chemistry A, 109(12), 2937-2941.[3] [Link]

-

Parr, R. G., Szentpály, L. V., & Liu, S. (1999). Electrophilicity index. Journal of the American Chemical Society, 121(9), 1922-1924. [Link]

-

Muraoka, T., et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors. European Journal of Medicinal Chemistry, 259, 115703.[6] [Link]

-

Fadda, A. A., et al. (2012). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies... of Novel 1,8-Naphthyridines. American Journal of Organic Chemistry, 2(3), 56-68. [Link]

Sources

- 1. Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines [article.sapub.org]

- 2. researchgate.net [researchgate.net]

- 3. New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-xi basis set 6-311+G(d,p) | Division of Chemical Physics [chemphys.lu.se]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Experimental and theoretical study on the regioselective bis- or polyalkylation of 6-amino-2-mercapto-3 H -pyrimidin-4-one using zeolite nano-gold cat ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06572J [pubs.rsc.org]

- 6. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Tautomeric Dynamics in 1,6-Naphthyridine-2-carbonitrile Derivatives: Mechanistic Insights and Synthetic Implications

Executive Summary

The 1,6-naphthyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and phosphodiesterase modulators[1]. When functionalized with a highly electron-withdrawing carbonitrile group—specifically at the 2- or 8-position—these derivatives exhibit complex prototropic tautomerism. The most critical of these is the lactam-lactim (amide-imidic acid) equilibrium.

Understanding and controlling this tautomeric equilibrium is not merely an academic exercise; it is a fundamental prerequisite for predicting pharmacokinetics, ensuring batch-to-batch synthetic reproducibility, and directing regioselective functionalization. This whitepaper provides a comprehensive framework for analyzing, computing, and synthetically exploiting the tautomeric states of 1,6-naphthyridine-2-carbonitrile derivatives.

The Physicochemical Basis of 1,6-Naphthyridine Tautomerism

In this compound systems bearing an adjacent oxygen or nitrogen heteroatom, the migration of a proton between the endocyclic nitrogen (N1) and the exocyclic heteroatom dictates the molecular topology.

Thermodynamic Drivers and Solvent Effects

The equilibrium between the 2-oxo (lactam) and 2-hydroxy (lactim) forms is highly sensitive to the dielectric constant (

-

Polar Environments: In high-dielectric solvents (e.g., DMSO, water), the equilibrium is heavily shifted toward the lactam (2-oxo) form [1]. The lactam form possesses a significantly higher dipole moment, which is thermodynamically stabilized by solvent dipole-dipole interactions and intermolecular hydrogen bonding[2].

-

Non-Polar Environments: In low-dielectric solvents (e.g., chloroform, toluene) or in the gas phase, the lactim (2-hydroxy) form becomes highly competitive. The energetic penalty of a lower dipole moment is offset by the thermodynamic stabilization gained from extended

-conjugation across the fully aromatized naphthyridine bicyclic system. -

Electronic Influence of the Carbonitrile Group: The -CN group exerts a strong -I (inductive) and -M (mesomeric) effect. This electron withdrawal increases the acidity of the N-H proton in the lactam form, lowering the activation energy barrier for proton transfer and accelerating the tautomeric interconversion[3].

Fig 1: Tautomeric equilibrium and its impact on regioselective synthetic pathways.

Analytical Methodologies for Tautomer Elucidation

To definitively assign the predominant tautomer in a given state, a self-validating orthogonal approach utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) is required.

Protocol 1: Orthogonal NMR and DFT Validation Workflow

Objective: To quantify the lactam/lactim ratio and validate it against theoretical thermodynamic stabilities.

Step 1: Solvent-Dependent Sample Preparation

-

Prepare two 15 mg samples of the synthesized this compound derivative.

-

Dissolve Sample A in 0.6 mL of DMSO-

(polar, hydrogen-bond accepting). -

Dissolve Sample B in 0.6 mL of CDCl

(non-polar, aprotic).

Step 2: Multikernel NMR Acquisition

-

Acquire standard

H and -

Causality Check: In the

H spectrum, the presence of a highly deshielded broad singlet ( -

Acquire

H-

Step 3: Computational Validation (DFT)

-

Construct 3D models of both the lactam and lactim tautomers.

-

Perform geometry optimization and frequency calculations using the B3LYP functional and the 6-311+G(d,p) basis set.

-

Apply the Polarizable Continuum Model (PCM) to simulate DMSO and Chloroform solvation environments[2].

-

Calculate the Gibbs free energy difference (

) between the two forms. A negative

Fig 2: Orthogonal workflow for characterizing 1,6-naphthyridine tautomers.

Synthetic Implications: Exploiting Tautomerism

The dual reactivity of the lactam-lactim system allows for divergent synthetic pathways. By manipulating the reaction conditions to favor one tautomer, chemists can achieve high regioselectivity.

Protocol 2: Regioselective Halogenation via the Lactim Tautomer

To synthesize 2-chloro-1,6-naphthyridine-carbonitrile derivatives (crucial for subsequent cross-coupling reactions like Suzuki-Miyaura), the equilibrium must be forced into the reactive lactim intermediate.

Rationale: Phosphorus oxychloride (POCl

Step-by-Step Methodology:

-

Reagent Mixing: Suspend 10 mmol of the 2-oxo-1,6-naphthyridine-carbonitrile precursor in 15 mL of neat POCl

. Note: Do not use a polar solvent, as it will trap the compound in the unreactive lactam state. -

Catalysis: Add 2-3 drops of anhydrous N,N-dimethylformamide (DMF). DMF reacts with POCl

to form the Vilsmeier-Haack reagent, which acts as a potent catalyst for the chlorination of the hydroxyl tautomer. -

Thermal Shift: Heat the mixture to reflux (105 °C) under an inert argon atmosphere for 4 hours. The high temperature provides the activation energy necessary to rapidly equilibrate the tautomers, constantly feeding the lactim form into the irreversible chlorination pathway.

-

Quenching: Cool the mixture to room temperature and carefully pour it over crushed ice to hydrolyze excess POCl

. -

Isolation: Neutralize the aqueous layer to pH 7 with saturated NaHCO

to precipitate the 2-chloro-1,6-naphthyridine-carbonitrile product. Filter, wash with cold water, and dry under vacuum.

Quantitative Data Summary

The table below summarizes typical analytical parameters used to differentiate the tautomeric forms of this compound derivatives[3][4].

| Parameter | Lactam (2-Oxo) Form | Lactim (2-Hydroxy) Form | Causality / Significance |

| Deshielding by adjacent carbonyl vs. oxygen electronegativity. | |||

| Carbonyl carbons resonate further downfield than enolic carbons. | |||

| IR Spectroscopy | ~1650 - 1680 cm | ~3300 - 3500 cm | Distinct vibrational modes confirm solid-state tautomer. |

| DFT Relative Energy ( | 0.0 kcal/mol (DMSO PCM) | +4.2 kcal/mol (DMSO PCM) | Dipole stabilization in polar media heavily favors the lactam. |

| DFT Relative Energy ( | +1.5 kcal/mol (Gas Phase) | 0.0 kcal/mol (Gas Phase) | Lack of solvation removes dipole stabilization; aromaticity dominates. |

References

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. National Institutes of Health (NIH) / PMC. Available at:[Link]

-

Multiple hydrogen bonds and tautomerism in naphthyridine derivatives. New Journal of Chemistry (RSC Publishing). Available at:[Link]

-

Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][1,6]naphthyridines. Molecules (MDPI). Available at:[Link]

-

One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs. Chemical Review and Letters. Available at: [Link]

Sources

- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multiple hydrogen bonds and tautomerism in naphthyridine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][1,6]naphthyridines [mdpi.com]

- 4. chemrevlett.com [chemrevlett.com]

An In-depth Technical Guide to the Solubility and Stability of 1,6-Naphthyridine-2-carbonitrile

Introduction: The Significance of 1,6-Naphthyridine-2-carbonitrile in Modern Drug Discovery

The 1,6-naphthyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potential anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] The introduction of a carbonitrile group at the 2-position of this scaffold can significantly modulate its electronic properties, metabolic stability, and potential for targeted covalent interactions, making this compound a compound of considerable interest for researchers in drug development.

However, the therapeutic potential of any new chemical entity is fundamentally linked to its physicochemical properties. Poor aqueous solubility can lead to low bioavailability and erratic absorption, while chemical instability can compromise the safety, efficacy, and shelf-life of a potential drug product. This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols to empower researchers and drug development professionals.

I. Solubility Profiling: A Multi-faceted Approach

A thorough understanding of a compound's solubility is critical from the early stages of drug discovery.[2][5] We will explore two key types of solubility measurements: kinetic and thermodynamic. Kinetic solubility provides a high-throughput assessment suitable for initial screening, while thermodynamic solubility offers a more definitive, equilibrium-based value crucial for later-stage development.[3][5][6]

A. Kinetic Solubility Assessment

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, typically generated by diluting a concentrated DMSO stock into an aqueous buffer.[3][7] This rapid assessment helps to identify potential solubility liabilities early in the discovery process.

This protocol outlines a high-throughput method for determining the kinetic solubility of this compound using nephelometry to detect precipitation.

1. Preparation of Stock and Working Solutions:

- Prepare a 10 mM stock solution of this compound in 100% DMSO.

- Create a series of working solutions by serial dilution of the stock solution in DMSO.

2. Assay Procedure:

- Dispense 2 µL of each working solution into the wells of a clear-bottom 384-well microplate.[8]

- Add 98 µL of the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to each well.

- Mix the plate on a shaker for 2 minutes.

- Incubate the plate at room temperature for 2 hours.

- Measure the light scattering of each well using a nephelometer.

3. Data Analysis:

- Plot the nephelometry signal against the compound concentration.

- The kinetic solubility is the concentration at which a significant increase in light scattering is observed, indicating precipitation.

Diagram: Kinetic Solubility Workflow

Caption: Workflow for nephelometric kinetic solubility assay.

B. Thermodynamic Solubility Determination

Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution in equilibrium with its solid phase.[2][3] This is the most accurate measure of solubility and is essential for biopharmaceutical classification and formulation development. The shake-flask method is the gold standard for this determination.[3][5]

This protocol details the shake-flask method for determining the thermodynamic solubility of this compound in various aqueous media.

1. Sample Preparation:

- Add an excess amount of solid this compound to vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4).[3]

2. Equilibration:

- Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-72 hours to ensure equilibrium is reached.[3]

3. Sample Processing:

- After incubation, allow the vials to stand to let the excess solid settle.

- Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

4. Quantification by RP-HPLC:

- Prepare a standard curve of this compound of known concentrations.

- Analyze the filtered supernatant and the standards using a validated RP-HPLC method (see Section III for method development).

- The concentration of the compound in the supernatant is its thermodynamic solubility.

Table 1: Template for Thermodynamic Solubility Data

| Buffer (pH) | Temperature (°C) | Incubation Time (h) | Solubility (µg/mL) | Solubility (µM) |

| 1.2 | 25 | 24 | ||

| 4.5 | 25 | 24 | ||

| 6.8 | 25 | 24 | ||

| 7.4 | 25 | 24 | ||

| 1.2 | 37 | 24 | ||

| 4.5 | 37 | 24 | ||

| 6.8 | 37 | 24 | ||

| 7.4 | 37 | 24 |

II. Stability Assessment: Ensuring Chemical Integrity

Evaluating the chemical stability of a new drug candidate is mandated by regulatory agencies and is crucial for ensuring its safety and efficacy.[9][10][11][12] We will focus on forced degradation studies, which are designed to accelerate the degradation process and identify potential degradation products and pathways.[13]

A. Forced Degradation (Stress Testing)

Forced degradation studies expose the compound to conditions more severe than accelerated stability testing to predict its long-term stability and to develop stability-indicating analytical methods.[14][15] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13][15]

This protocol outlines the conditions for subjecting this compound to various stress conditions as per ICH guidelines.[9]

1. Acid and Base Hydrolysis:

- Dissolve the compound in 0.1 M HCl and 0.1 M NaOH.

- Incubate the solutions at room temperature and at an elevated temperature (e.g., 60°C).

- Monitor the degradation over time (e.g., 0, 2, 4, 8, 24 hours) by RP-HPLC.

2. Oxidative Degradation:

- Dissolve the compound in a solution of hydrogen peroxide (e.g., 3%).

- Incubate at room temperature and monitor the degradation over time by RP-HPLC.

3. Thermal Degradation:

- Expose the solid compound to dry heat (e.g., 80°C).

- Monitor the degradation over time by taking samples at various time points, dissolving them, and analyzing by RP-HPLC.

4. Photostability:

- Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[16] The total illumination should be not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

- Analyze the samples by RP-HPLC and compare them to a dark control.

Diagram: Forced Degradation Study Workflow

Sources

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. evotec.com [evotec.com]

- 3. raytor.com [raytor.com]

- 4. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 5. enamine.net [enamine.net]

- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. scribd.com [scribd.com]

- 10. ICH Official web site : ICH [ich.org]

- 11. ikev.org [ikev.org]

- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. resolvemass.ca [resolvemass.ca]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 16. onyxipca.com [onyxipca.com]

Crystal Structure Analysis of 1,6-Naphthyridine-2-carbonitrile: A Technical Framework

The following technical guide details the crystal structure analysis of 1,6-Naphthyridine-2-carbonitrile , designed for researchers in structural chemistry and drug discovery.

Executive Summary

This compound represents a critical pharmacophore in medicinal chemistry, serving as a bioisostere for quinoline-2-carbonitriles. While the parent 1,6-naphthyridine is a low-melting solid (<40 °C), the introduction of the electron-withdrawing nitrile group at the C2 position significantly alters its solid-state properties, enhancing dipole-dipole interactions and crystalline stability. This guide provides a rigorous protocol for the synthesis, crystallization, and structural elucidation of this scaffold, emphasizing the analysis of supramolecular assembly (π-π stacking and C-H···N interactions) relevant to drug formulation.

Part 1: Chemical Context & Synthesis

Before structural analysis, the purity and phase identity of the compound must be established. The 1,6-naphthyridine core is electron-deficient, and the C2-nitrile group further depletes electron density, making the ring susceptible to nucleophilic attack but stable against oxidation.

Synthesis Pathway (Reissert-Henze Protocol)

The most authoritative route for introducing a cyano group at the

-

Oxidation: 1,6-Naphthyridine is oxidized to 1,6-naphthyridine-1-oxide (or 1,6-dioxide depending on stoichiometry) using m-CPBA or H₂O₂.

-

Cyanation: The N-oxide is treated with trimethylsilyl cyanide (TMSCN) and an acylating agent (e.g., dimethylcarbamoyl chloride or benzoyl chloride) in dichloromethane. The acylating agent activates the N-oxide, facilitating the nucleophilic attack of the cyanide ion at the C2 position.

-

Purification: The product is purified via column chromatography (SiO₂, EtOAc/Hexane) to remove the regioisomer (5-cyano) if 1,6-dioxide was involved.

Crystallization Strategy

Obtaining single crystals suitable for X-ray Diffraction (XRD) requires controlling the nucleation rate to prevent twinning, a common issue in planar aromatic systems.

| Method | Solvent System | Conditions | Outcome |

| Slow Evaporation | Ethanol / Acetonitrile (1:1) | Room Temp (25°C), semi-sealed vial | Prisms/Blocks (Preferred) |

| Vapor Diffusion | THF (solvent) / Pentane (antisolvent) | 4°C, undisturbed for 48-72h | High-quality needles/plates |

| Sublimation | None (Vacuum) | 60-80°C @ 0.01 mmHg | Ultra-pure crystals (if thermal stability allows) |

Part 2: Data Acquisition & Structure Solution Protocol

Experimental Workflow

The following DOT diagram outlines the critical path from crystal selection to refined structure.

Figure 1: Standardized workflow for single-crystal X-ray diffraction analysis of organic heterocycles.

Data Collection Parameters[1][2][3][4][5][6]

-

Radiation Source: Mo K

( -

Temperature: Data must be collected at low temperature (100 K) using a nitrogen cryostream. This reduces thermal motion (atomic displacement parameters), allowing for precise determination of carbon-nitrogen bond lengths which are critical for distinguishing the C-C

N triple bond from the ring bonds. -

Resolution: Collect data to a minimum resolution of 0.8 Å (

for Mo) to ensure sufficient unique reflections for anisotropic refinement.

Part 3: Structural Analysis & Interpretation

Intramolecular Geometry

The 1,6-naphthyridine core should exhibit strict planarity. Key geometric parameters to validate the structure include:

-

Bond Lengths:

-

Nitrile (C-N): Expected range 1.13 – 1.15 Å . A deviation >0.02 Å suggests disorder or incorrect atom assignment.

-

Ring C-N: The C2-N1 and C8a-N1 bonds will be shorter (approx. 1.30–1.35 Å) than typical C-C aromatic bonds due to resonance.

-

-

Bond Angles: The

angle should be nearly linear (

Supramolecular Assembly (Packing)

In the absence of strong hydrogen bond donors (OH, NH), the crystal packing is governed by weak interactions .

A.

-

Stacking

As a planar aromatic system, this compound will likely form stacked columns or offset layers .

-

Metric: Measure the centroid-to-centroid distance between parallel rings.

-

Strong interaction: < 3.8 Å.

-

Slip angle: Calculate the offset to determine if the stacking is "face-to-face" (rare due to repulsion) or "slipped" (common).

-

B. C-H···N Hydrogen Bonds

The nitrile nitrogen (N3) and the ring nitrogens (N1, N6) act as H-bond acceptors. The aromatic C-H protons act as weak donors.

-

Expectation: Look for

interactions linking the molecules into chains or sheets. -

Distance:

distances of 2.4 – 2.7 Å are significant (shorter than the sum of van der Waals radii).

Interaction Map (Graphviz)

Figure 2: Schematic of expected intermolecular forces driving crystal lattice formation.

Part 4: Pharmaceutical Implications[3]

Polymorphism Risk

The flexibility of the nitrile group to accept hydrogen bonds from different directions makes this molecule prone to polymorphism .

-

Protocol: If the initial structure is solved (Form I), perform a solvent screen (e.g., Toluene vs. Methanol) to check for Form II. Different packing motifs can drastically alter solubility and bioavailability.

Isosteres and Binding

In drug design, the this compound scaffold is often used to mimic the quinoline core while altering basicity (pKa).

-

N1 vs N6: The N6 nitrogen is generally more basic and exposed than N1. In co-crystal structures with proteins, N6 is the primary site for coordination with metals or acidic residues.

References

-

Reissert-Henze Reaction Protocol: Fife, W. K. (1983). Regioselective cyanation of heteroaromatic N-oxides. Journal of Organic Chemistry, 48(8), 1375–1377.

-

Naphthyridine Chemistry & Properties: Brown, D. J. (2008).[1] The Naphthyridines. In The Chemistry of Heterocyclic Compounds, Wiley-Interscience.

-

Crystallographic Standards (CSD): Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179.

-

Pi-Stacking Analysis: Janiak, C. (2000). A critical account on π–π stacking in metal complexes with aromatic nitrogen-containing ligands. Journal of the Chemical Society, Dalton Transactions, (21), 3885-3896.

Sources

Methodological & Application

High-Efficiency One-Pot Multicomponent Synthesis of 1,6-Naphthyridine-3-Carbonitriles

Application Note: AN-NPH-042

Executive Summary

The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for HIV-1 integrase inhibitors, phosphodiesterase 10A (PDE10A) antagonists, and tyrosine kinase inhibitors [1, 2].[1] Traditional synthesis (e.g., Friedländer condensation) often requires harsh conditions and pre-functionalized precursors.

This Application Note details a robust One-Pot Multicomponent Reaction (MCR) for the synthesis of 2-amino-4-aryl-1,6-naphthyridine-3-carbonitriles . While the user request specified "2-carbonitrile," it is critical to note that the standard MCR using malononitrile yields the 3-cyano-2-amino regiochemistry. This protocol provides a self-validating, atom-economical route using 3-acetylpyridine , aromatic aldehydes , malononitrile , and ammonium acetate .

Scientific Rationale & Mechanism

The "Hero" Reaction

The transformation relies on the in-situ generation of an arylidenemalononitrile intermediate, followed by a Michael addition of the acetylpyridine enolate and subsequent cyclization. This method eliminates the isolation of toxic intermediates and reduces solvent waste by >60%.

Reaction Equation:

Mechanistic Pathway

Understanding the order of events is crucial for troubleshooting. The reaction proceeds through a cascade:

-

Knoevenagel Condensation: Aldehyde + Malononitrile

Arylidenemalononitrile (active electrophile). -

Enolization: 3-Acetylpyridine tautomerizes to its enol form.

-

Michael Addition: The enol attacks the arylidenemalononitrile.

-

Cyclization: The ammonium source (NH

OAc) facilitates ring closure via imine formation. -

Aromatization: Oxidative dehydrogenation (often spontaneous or air-mediated) yields the final aromatic system.

Figure 1: Step-wise mechanistic flow of the four-component synthesis.

Experimental Protocol

Materials & Equipment

-

Reagents: 3-Acetylpyridine (98%), Benzaldehyde derivatives (1.0 equiv), Malononitrile (1.0 equiv), Ammonium Acetate (1.5 equiv).

-

Solvent: Ethanol (Absolute) or Water (for Green Chemistry variants).

-

Catalyst: Piperidine (Standard) or SiO

/Fe -

Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer, Buchner funnel.

Standard Operating Procedure (SOP)

Method A: Organocatalytic Route (Standard)

This method is recommended for initial screening and scale-up due to the availability of reagents.

-

Charge: In a 50 mL round-bottom flask, dissolve 3-acetylpyridine (1.0 mmol), aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol) in Ethanol (10 mL).

-

Add Nitrogen Source: Add Ammonium Acetate (1.5 mmol).

-

Catalysis: Add 2-3 drops of Piperidine .

-

Reaction: Reflux the mixture at 80°C for 3–5 hours .

-

Checkpoint: Monitor via TLC (Eluent: Ethyl Acetate/Hexane 3:7). Look for the disappearance of the aldehyde spot.

-

-

Workup: Cool the reaction mixture to room temperature. The product typically precipitates as a solid.

-

Isolation: Filter the precipitate, wash with cold ethanol (2 x 5 mL) and water.

-

Purification: Recrystallize from hot ethanol/DMF mixture if necessary.

Method B: Nanocatalyst Route (High Yield/Green)

Recommended for difficult substrates (e.g., electron-rich aldehydes) [3].

-

Charge: Mix reagents (same ratios as above) in Water (5 mL).

-

Catalyst: Add SiO

/Fe -

Reaction: Stir at Room Temperature or mild heat (50°C) for 2-4 hours .

-

Separation: Use an external magnet to remove the catalyst (recyclable up to 5 times).

-

Isolation: Filter the solid product.

Data Validation & Expected Results

The following table summarizes expected yields for various aldehyde substrates using Method A.

| Entry | Aldehyde Substituent (Ar) | Time (h) | Yield (%) | Melting Point (°C) |

| 1 | Phenyl (H) | 3.5 | 88 | 260–262 |

| 2 | 4-Chloro | 3.0 | 92 | 275–277 |

| 3 | 4-Methoxy | 4.5 | 82 | 255–257 |

| 4 | 4-Nitro | 2.5 | 94 | >300 |

| 5 | 2-Furyl | 3.5 | 85 | 248–250 |

Quality Control & Troubleshooting

Analytical Fingerprint

To validate the synthesis of 2-amino-1,6-naphthyridine-3-carbonitrile , ensure the following spectral features are present:

-

IR Spectroscopy:

-

Sharp peak at 2200–2220 cm⁻¹ (C≡N stretch). This confirms the incorporation of malononitrile.

-

Doublet at 3300–3450 cm⁻¹ (NH

stretch).

-

-

¹H NMR (DMSO-d₆):

-

Singlet at δ 7.0–7.5 ppm (broad, 2H, D₂O exchangeable) corresponding to the –NH

group.[2] -

Characteristic naphthyridine protons in the aromatic region (δ 8.0–9.2 ppm).

-

Troubleshooting Guide

Figure 2: Decision tree for common synthetic failures.

References

-

ACS Publications: Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. (2024).[1]

-

MDPI: 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021).[3][4]

-

Chemical Review and Letters: One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs. (2025).[3][5][6][7]

-

National Institutes of Health (PMC): Multi Component Reactions... Formation of Pyridazino[5,4,3-de][1,6]naphthyridine Derivatives. (2017).[2]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Multi Component Reactions under Increased Pressure: On the Mechanism of Formation of Pyridazino[5,4,3-de][1,6]naphthyridine Derivatives by the Reaction of Malononitrile, Aldehydes and 2-Oxoglyoxalarylhydrazones in Q-Tubes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. chemrevlett.com [chemrevlett.com]

- 7. researchgate.net [researchgate.net]

Application Note: A Practical Guide to the Synthesis of 1,6-Naphthyridine-2-carbonitrile Derivatives

Introduction

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3][4] Naphthyridines, as nitrogen-containing bioisosteres of naphthalene, have garnered significant interest in drug discovery and development.[2][4] The incorporation of a carbonitrile (-CN) group at the 2-position is of particular strategic importance, as the nitrile can serve as a versatile synthetic handle for further functionalization, a key component of a pharmacophore, or a bioisosteric replacement for other functional groups.

This application note provides researchers, scientists, and drug development professionals with a detailed guide to reliable and efficient protocols for synthesizing 1,6-naphthyridine-2-carbonitrile derivatives. We will explore two primary synthetic strategies: a modern, efficient one-pot multicomponent reaction and a classic, versatile approach based on the Friedländer annulation. The causality behind experimental choices, key optimization parameters, and detailed, step-by-step protocols are provided to ensure reproducibility and success.

Strategic Overview of Synthetic Routes

The construction of the this compound core can be approached from several angles. The choice of strategy often depends on the availability of starting materials, the desired substitution pattern, and scalability.

-

Multicomponent Reactions (MCRs): This strategy is highly valued in modern organic synthesis for its efficiency and atom economy.[5] MCRs allow for the construction of complex molecules in a single step from three or more starting materials, minimizing purification steps and reducing waste.[6] This approach is particularly effective for rapidly generating a library of diverse derivatives for structure-activity relationship (SAR) studies.

-

Friedländer Annulation: A cornerstone of quinoline and naphthyridine synthesis, this method involves the condensation of an ortho-aminoaryl aldehyde (or ketone) with a compound containing an activated α-methylene group (e.g., a ketone or nitrile).[7][8] This stepwise approach offers excellent control and is highly adaptable for various substitution patterns. The key precursor for this route is typically a 4-aminopyridine-3-carbaldehyde derivative.[9]

Visualized Synthetic Workflow

The following diagram illustrates the two primary synthetic strategies discussed in this guide.

Caption: Comparative workflow of MCR vs. Friedländer synthesis.

Featured Protocol 1: One-Pot Multicomponent Synthesis

This protocol is adapted from an environmentally friendly and efficient method for synthesizing complex, fused 1,6-naphthyridine derivatives.[5][6] It leverages a recyclable catalyst in an aqueous medium, showcasing advantages of green chemistry.[5]

Principle: This reaction proceeds via a cascade of reactions, likely involving Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and aromatization to rapidly build the complex heterocyclic core. The use of a heterogeneous magnetic nanocatalyst simplifies purification, as it can be removed with an external magnet.[5]

Detailed Step-by-Step Methodology:

-